

Industrial synthesis routes for dichloroacetyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichloroacetyl chloride*

Cat. No.: *B046642*

[Get Quote](#)

An In-depth Technical Guide to the Industrial Synthesis of **Dichloroacetyl Chloride**

Introduction

Dichloroacetyl chloride (C_2HCl_3O), a colorless, fuming liquid, is a pivotal intermediate in the synthesis of a wide range of specialty chemicals.^[1] Its high reactivity makes it an essential building block in the production of various pharmaceuticals, most notably as a precursor to the antibiotic chloramphenicol, and in the agrochemical industry for manufacturing herbicides like dichlormid.^[1] This technical guide provides a comprehensive overview of the primary industrial synthesis routes for **dichloroacetyl chloride**, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. It details various methodologies, presents quantitative data for comparative analysis, and illustrates key processes and reaction pathways.

Core Industrial Synthesis Routes

The industrial production of **dichloroacetyl chloride** is dominated by methods that prioritize efficiency, yield, and purity while managing costs and safety. Unlike many acyl chlorides, it is not typically prepared from its corresponding carboxylic acid on an industrial scale.^[1] The main strategies involve the oxidation of chlorinated hydrocarbons, particularly trichloroethylene (TCE), and to a lesser extent, the chlorination of dichloroacetic acid.

Oxidation of Trichloroethylene (TCE)

The oxidation of trichloroethylene is the most prevalent industrial route, with numerous variations developed to optimize yield, purity, and reaction control. This process generally involves the reaction of TCE with oxygen or an oxygen-containing gas, often initiated by free-radical generators or light, and can be performed with or without catalysts. A key intermediate in this process is trichloroethylene oxide (TCEO), which is subsequently rearranged to **dichloroacetyl chloride**.^{[2][3][4]}

- Catalytic Oxidation with Azo Initiators: In this method, TCE is heated in a pressure-resistant reactor with a catalyst such as azobisisobutyronitrile. Oxygen is introduced under pressure to initiate the oxidation reaction.^{[5][6]}
- Photocatalytic Oxidation: This approach utilizes short-wave light (e.g., ultraviolet light) to initiate the oxidation of TCE. The process can be enhanced by various catalysts to steer the reaction towards the desired product and improve efficiency.^{[2][3]}
 - With Amine Salts: The use of salts from aliphatic nitrogenous bases or ammonium salts as catalysts can direct the oxidation of TCE entirely to **dichloroacetyl chloride** in a single step.^[2]
 - With Amine Addition: In a variation of the photocatalytic process, secondary or tertiary amines are added to the reaction mixture after an initial oxidation period. This addition facilitates the rearrangement of the trichloroethylene oxide intermediate to **dichloroacetyl chloride**, leading to high-purity products.^[3]
 - With Amide Catalysts: Primary or secondary amides can be used to effect the continuous rearrangement of trichloroethylene oxide to **dichloroacetyl chloride** during the photooxidation process, preventing the accumulation of the intermediate and reducing by-product formation.^{[4][7]}
- High-Pressure Oxidation: TCE can be oxidized at elevated temperatures and superatmospheric pressures in the presence of a free-radical generating source, such as UV light or peroxide compounds, to achieve high yields.^[8]
- Continuous Flow Reaction: To minimize reaction times and the formation of by-products like phosgene, continuous processes using equipment such as falling film photoreactors have

been developed.[9] This allows for precise control over reaction conditions and product concentration.

Chlorination of Dichloroacetic Acid

While less common industrially than TCE oxidation, **dichloroacetyl chloride** can be synthesized by reacting dichloroacetic acid with a suitable chlorinating agent.[5] This is a more traditional laboratory-scale approach for converting carboxylic acids to acyl chlorides. Common chlorinating agents include chlorosulfonic acid, thionyl chloride, phosphorus trichloride, and phosgene.[5][10] The reaction with phosgene is particularly effective and can be catalyzed by substances like palladium chloride.[10][11]

Other Industrial Routes

Several other routes for the synthesis of **dichloroacetyl chloride** have been documented, though they are less prominent than TCE oxidation. These include:

- Oxidation of 1,1,2-Trichloroethane: $\text{CHCl}_2\text{CH}_2\text{Cl} + \text{O}_2 \rightarrow \text{CHCl}_2\text{COCl} + \text{H}_2\text{O}$ [1]
- Hydrolysis of Pentachloroethane: $\text{CHCl}_2\text{CCl}_3 + \text{H}_2\text{O} \rightarrow \text{CHCl}_2\text{COCl} + 2 \text{ HCl}$ [1]
- Carboxylation of Chloroform: $\text{CHCl}_3 + \text{CO}_2 \rightarrow \text{CHCl}_2\text{COCl} + \frac{1}{2} \text{ O}_2$ [1]

Quantitative Data Summary

The following tables summarize key quantitative data for various industrial synthesis methods, allowing for easy comparison of reaction conditions, yields, and product purity.

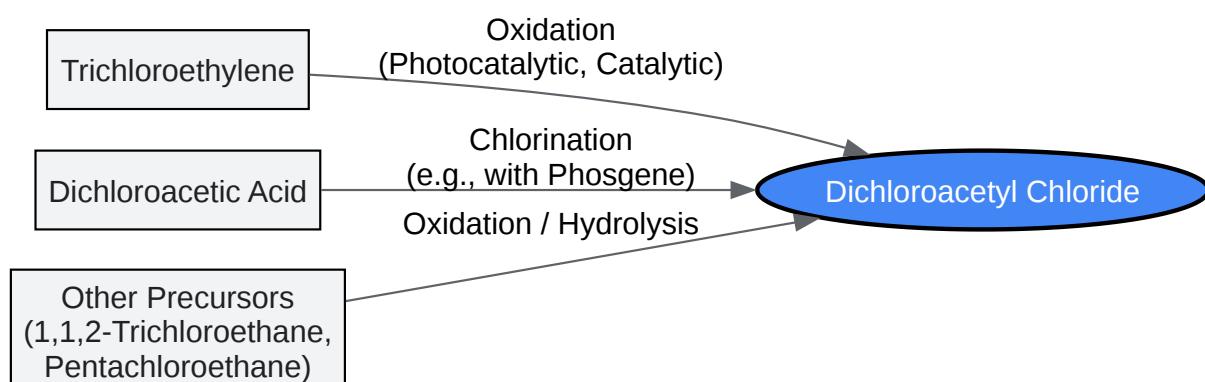
Table 1: Synthesis of **Dichloroacetyl Chloride** via TCE Oxidation

Method	Catalyst / Initiator	Temperature (°C)	Pressure (MPa)	Time (h)	Yield (%)	Purity (%)	Reference
Azo Catalyst	Azobisisobutyronitrile	110	0.6	10	-	95-97	[5][6]
Boron Catalyst	Tributylboron	80	~0.3 (3 atm)	11	90	-	[5]
Photocatalytic (Amine Addition)	Secondary/Tertiary Amines	15 - Boiling Point	Atmospheric or higher	-	92.3	>98	[3]
Photocatalytic (Amide Catalyst)	Primary/Secondary Amides	70-80	-	-	89.2 (at 90% conversion)	>90	[7]

| High-Pressure (Free Radical) | UV Light or Peroxides | 50 - 250 | 0.2 - 2.0 (2-20 atm) | 3 - 4 | up to 90 | - | [8] |

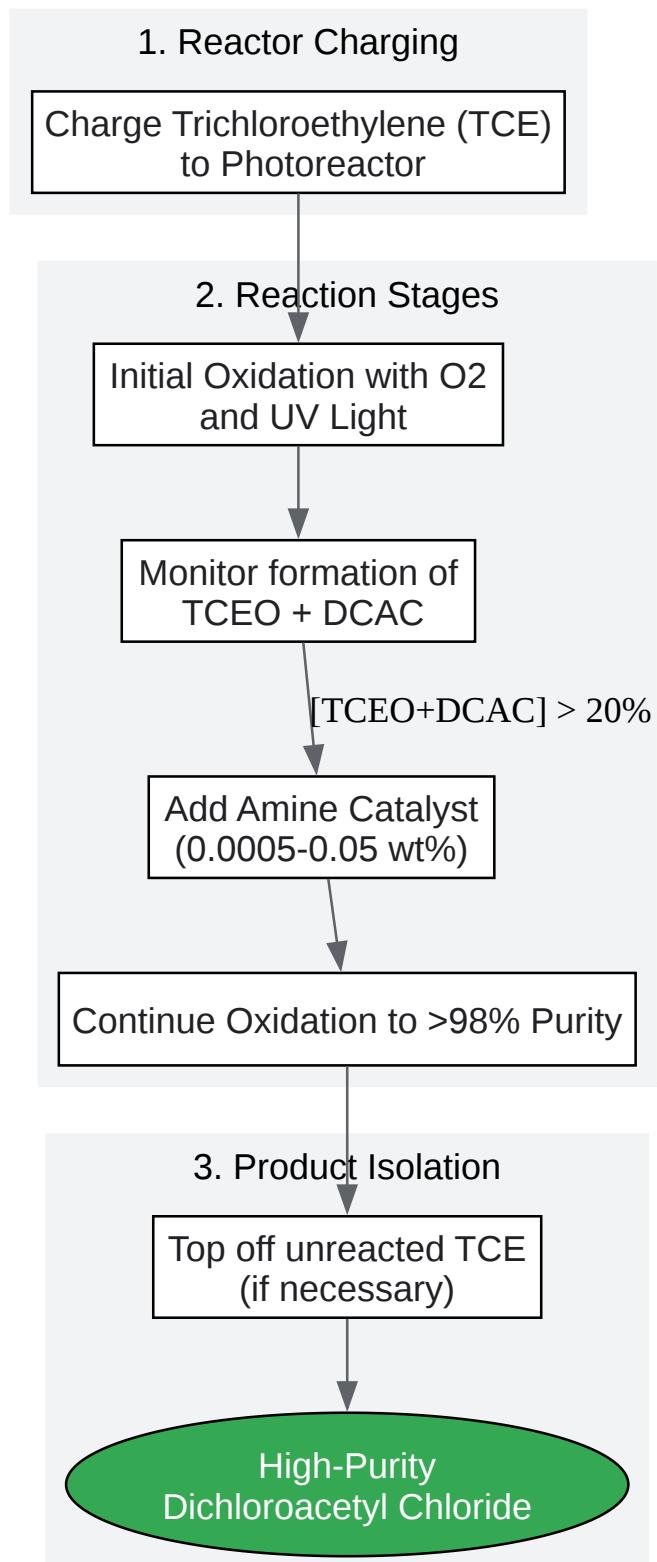
Experimental Protocols

Protocol 1: Synthesis via TCE Oxidation with Tributylboron Catalyst[5]

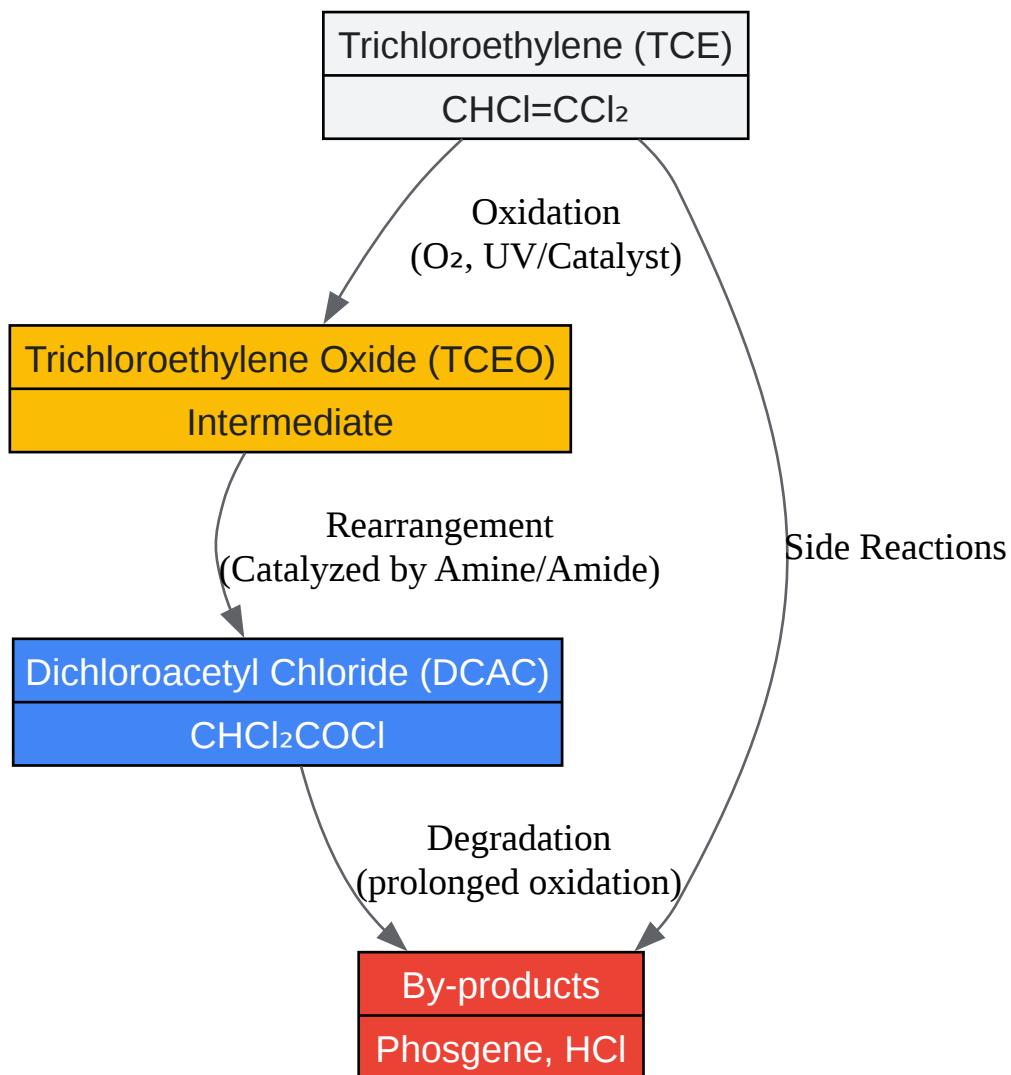

- Reactor Setup: A pressure-resistant reactor is charged with 1314 g (10 mol) of trichloroethylene and 18.2 g (0.1 mol) of tributylboron.
- Reaction: Dry oxygen is introduced into the reactor, and the pressure is adjusted to 3 atmospheres (~0.3 MPa). The reactor is then heated to 80°C and maintained at this temperature for 11 hours.
- Purification: After the reaction is complete, the mixture is subjected to atmospheric distillation.

- Product Collection: The fraction collected between 105°C and 108°C is the final product, **dichloroacetyl chloride**. This protocol yields approximately 1325 g (90%) of a colorless, transparent liquid.

Protocol 2: Synthesis via Photocatalytic Oxidation with Amine Addition[3]


- Reactor Setup: An enameled vessel equipped with a stirrer, gas feed pipe, and ultraviolet lamps is used.
- Initial Oxidation: Trichloroethylene is oxidized with oxygen in the liquid phase with exposure to short-wave light. The reaction is monitored until the combined amount of **dichloroacetyl chloride** and trichloroethylene oxide reaches 20% to 70% by weight of the reaction mixture.
- Catalyst Addition: At this point, 0.0005% to 0.05% by weight (relative to the initial TCE) of a secondary or tertiary amine is added to the mixture.
- Continued Oxidation: The oxidation is then continued until the **dichloroacetyl chloride** content reaches 98% to 100%.
- Purification: The resulting product has a high degree of purity (>98%), often making further distillation unnecessary. Small amounts of unreacted TCE can be removed by topping from the hot reaction product. The reported yield is 92.3%.

Diagrams of Workflows and Pathways


[Click to download full resolution via product page](#)

Caption: Overview of major industrial synthesis pathways to **dichloroacetyl chloride**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for photocatalytic synthesis of **dichloroacetyl chloride**.

[Click to download full resolution via product page](#)

Caption: Simplified reaction pathway for the oxidation of trichloroethylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dichloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 2. US3884785A - Method of making dichloroacetyl chloride - Google Patents [patents.google.com]
- 3. US3630867A - Process for preparing dichloroacetyl chloride - Google Patents [patents.google.com]
- 4. CA1048057A - Process of manufacturing dichloroacetyl chloride - Google Patents [patents.google.com]
- 5. Dichloroacetyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis Process Of Dichloroacetyl Chloride - hangdachem.com [hangdachem.com]
- 7. US4007224A - Process of manufacturing dichloroacetyl chloride - Google Patents [patents.google.com]
- 8. US3509210A - Preparation of dichloroacetyl chloride - Google Patents [patents.google.com]
- 9. US5030753A - Process for the preparation of dichloro- or trichloroacetyl chloride - Google Patents [patents.google.com]
- 10. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 11. WO2017005570A1 - Process for preparing chloroacetyl chloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Industrial synthesis routes for dichloroacetyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b046642#industrial-synthesis-routes-for-dichloroacetyl-chloride\]](https://www.benchchem.com/product/b046642#industrial-synthesis-routes-for-dichloroacetyl-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com